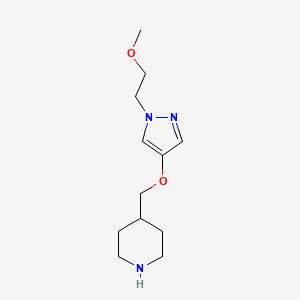
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring linked to a pyrazole moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves the reaction of 1-isobutyl-1H-pyrazole-4-ol with chloromethylpiperidine under basic conditions. The reaction proceeds through the formation of an ether bond between the pyrazole and piperidine rings. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isobutyl group to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the respective alcohols and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate ether cleavage.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Formation of 1-isobutyl-1H-pyrazole-4-ol and chloromethylpiperidine.
科学的研究の応用
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of compounds targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole moiety. The compound may modulate biological pathways involved in inflammation and pain perception, making it a candidate for further pharmacological studies.
類似化合物との比較
Similar Compounds
1-Isobutyl-1H-pyrazole-4-ylboronic acid: Shares the pyrazole moiety and is used in similar synthetic applications.
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine: Lacks the ether linkage but has a similar structural framework.
Uniqueness
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its ether linkage connecting the pyrazole and piperidine rings, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-[[1-(2-methylpropyl)pyrazol-4-yl]oxymethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-11(2)8-16-9-13(7-15-16)17-10-12-3-5-14-6-4-12/h7,9,11-12,14H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNIOQKAQBJZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)OCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174260.png)
![4-Amino-N-(2,2,2-trifluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174261.png)
